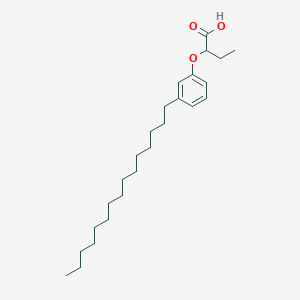
2-(3-Pentadecylphenoxy)butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pentadecylphenoxy)butyric acid is a useful research compound. Its molecular formula is C25H42O3 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
The compound has shown promise as a plant growth regulator. Its structural similarity to natural hormones suggests it could enhance root development and overall plant growth. Research indicates that compounds similar to butyric acid can improve crop yields and quality by acting on plant physiological processes.
- Growth Enhancement : Studies have demonstrated that butyric acid derivatives can enhance root formation in various crops when applied as a foliar spray or soil amendment. This property is beneficial for improving the establishment of young plants and increasing resilience against environmental stressors.
| Application Method | Crop Type | Effect |
|---|---|---|
| Foliar Spray | Vegetables | Increased root biomass |
| Soil Application | Ornamentals | Enhanced flowering and fruiting |
Pharmaceutical Applications
2-(3-Pentadecylphenoxy)butyric acid may have therapeutic implications similar to those of butyric acid, particularly in its role as an anti-inflammatory agent and potential treatment for metabolic disorders.
- Anti-inflammatory Effects : Research has indicated that butyric acid can modulate immune responses, potentially beneficial for conditions such as inflammatory bowel disease (IBD). The compound's ability to inhibit histone deacetylases (HDACs) may lead to increased expression of anti-inflammatory cytokines.
- Cancer Research : Preliminary studies suggest that butyric acid derivatives can induce differentiation in cancer cells, making them less malignant. This aspect is being explored for developing new cancer therapies targeting specific pathways involved in tumor growth.
Material Science Applications
The incorporation of this compound into polymer matrices has been investigated for producing biodegradable plastics with enhanced mechanical properties.
- Biodegradable Plastics : Research has focused on using this compound to modify cellulose-based materials, improving their tensile strength and elasticity. This application aligns with the growing demand for sustainable materials in various industries.
| Material Type | Modification Method | Property Improved |
|---|---|---|
| Cellulose-based Plastics | Esterification with this compound | Increased flexibility and strength |
Case Study 1: Plant Growth Regulation
A study conducted on the application of this compound on tomato plants demonstrated significant increases in root length and overall biomass compared to untreated controls. The results indicate that the compound effectively promotes root development under controlled conditions.
Case Study 2: Anti-inflammatory Effects
In a clinical setting, patients with IBD showed improved symptoms after treatment with butyric acid derivatives. The study highlighted the compound's role in enhancing mucosal healing and reducing inflammation markers, suggesting its potential as a therapeutic agent.
Propiedades
Número CAS |
14230-52-5 |
|---|---|
Fórmula molecular |
C25H42O3 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
2-(3-pentadecylphenoxy)butanoic acid |
InChI |
InChI=1S/C25H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-23(21-22)28-24(4-2)25(26)27/h17,19-21,24H,3-16,18H2,1-2H3,(H,26,27) |
Clave InChI |
MTBHDSNPUORPTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)O |
Key on ui other cas no. |
14230-52-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















